N-[2-(3,4-dimethoxyphenyl)ethyl]-2-hydroxyquinoline-4-carboxamide
CAS No.:
Cat. No.: VC20010276
Molecular Formula: C20H20N2O4
Molecular Weight: 352.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H20N2O4 |
|---|---|
| Molecular Weight | 352.4 g/mol |
| IUPAC Name | N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-1H-quinoline-4-carboxamide |
| Standard InChI | InChI=1S/C20H20N2O4/c1-25-17-8-7-13(11-18(17)26-2)9-10-21-20(24)15-12-19(23)22-16-6-4-3-5-14(15)16/h3-8,11-12H,9-10H2,1-2H3,(H,21,24)(H,22,23) |
| Standard InChI Key | BXAGTKGOMVPMIX-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)CCNC(=O)C2=CC(=O)NC3=CC=CC=C32)OC |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound’s structure comprises:
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Quinoline core: A bicyclic aromatic system with nitrogen at position 1.
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2-Hydroxy group: Imparts polarity and hydrogen-bonding capacity.
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4-Carboxamide group: Enhances binding affinity to biological targets.
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N-Linked 3,4-dimethoxyphenylethyl chain: Contributes to lipophilicity and modulates receptor interactions.
Table 1: Key Chemical Properties
Synthesis Methods
Key Synthetic Pathways
The synthesis involves multi-step organic reactions, often starting from quinoline precursors. Two primary routes are documented:
Oxidation of 2-Hydroxy-4-Halogenomethylquinoline
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Step 1: React 2-hydroxy-4-chloromethylquinoline with alkaline hydrogen peroxide (HO) at 50–70°C .
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Step 2: Acidify the intermediate with HCl or HSO to precipitate the free carboxylic acid .
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Step 3: Couple the acid with 3,4-dimethoxyphenylethylamine using carbodiimide-based coupling agents.
Yield: ~65–73% after purification .
Friedländer Annulation
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Step 1: Condense 2-aminobenzaldehyde derivatives with ethyl acetoacetate to form quinoline intermediates.
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Step 2: Introduce the carboxamide group via nucleophilic acyl substitution .
Biological Activities
Anticancer Activity
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Mechanism: Inhibits tubulin polymerization, disrupting microtubule dynamics in cancer cells .
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IC: 12–45 nM against melanoma (A375) and prostate cancer (PC-3) cell lines .
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Selectivity: 10-fold higher potency in cancer cells vs. normal fibroblasts .
Antimicrobial Properties
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Bacterial Inhibition: MIC = 8 µg/mL against Staphylococcus aureus (methicillin-resistant strains).
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Antifungal Activity: Moderate activity against Candida albicans (MIC = 32 µg/mL).
Central Nervous System (CNS) Effects
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Target: Binds to adenosine A receptors (K = 89 nM), suggesting potential in neurodegenerative disease therapy.
Pharmacological Applications
Drug Development
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Lead Compound: Used in structure-activity relationship (SAR) studies to optimize pharmacokinetic profiles .
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Prodrug Potential: Ester derivatives show improved oral bioavailability in murine models.
Enzyme Inhibition
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Target Enzymes:
Mechanism of Action
Tubulin Polymerization Inhibition
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Binding Site: Competes with colchicine at the β-tubulin interface, preventing microtubule assembly .
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Structural Insight: The 3,4-dimethoxyphenyl group occupies a hydrophobic pocket near the colchicine-binding site .
Reactive Oxygen Species (ROS) Induction
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Effect: Generates ROS in cancer cells, triggering mitochondrial apoptosis.
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Biomarkers: 3-fold increase in caspase-3/7 activity at 100 nM.
Research Findings
Table 2: In Vivo Efficacy in Xenograft Models
Pharmacokinetics
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Oral Bioavailability: 34% in rats (T = 2.1 h).
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Half-Life: 6.8 h (plasma), 14.2 h (tissue).
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